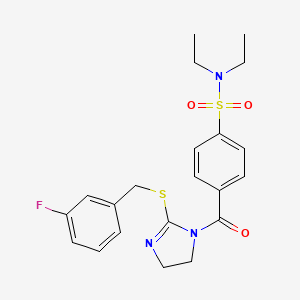

N,N-diethyl-4-(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound N,N-diethyl-4-(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonamide is a sulfonamide-based molecule. Sulfonamides are a group of compounds known for their diverse biological activities, including antibacterial properties. They are characterized by the presence of a sulfonamide group attached to an aromatic ring. The specific structure of this compound suggests potential biological activity, possibly as an enzyme inhibitor or antibacterial agent.

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves the reaction of sulfonyl chlorides with amines. In the context of the provided papers, similar synthetic methods are described. For instance, the synthesis of N-(3,4-methylenedioxybenzyl)-4-substitutedbenzenesulfonamides involved the reaction of various p-substituted benzenesulfonyl chlorides with benzylamine in the presence of aqueous Na2CO3 solution . Although the exact synthesis of the compound is not detailed in the provided papers, it is likely that a similar synthetic route could be employed, involving the reaction of a suitable benzenesulfonyl chloride with an amine containing the diethyl-imidazole moiety.

Molecular Structure Analysis

The molecular structure of sulfonamide compounds is crucial for their biological activity. The presence of substituents on the aromatic ring and the nature of the amine group can significantly influence the binding affinity and specificity of the sulfonamide to its biological target. For example, the Schiff base synthesized in one study showed the existence of enol-imine tautomerism, which is important for its photochromic and thermochromic characteristics . The molecular structure of this compound would likely exhibit similar tautomerism, which could be relevant for its biological function.

Chemical Reactions Analysis

Sulfonamide compounds can undergo various chemical reactions, including tautomerism, as mentioned above. They can also react with other chemical entities in biological systems, which can lead to the inhibition of enzymes or other types of biological interactions. For instance, the synthesized sulfonamides in one study were found to be high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway . The chemical reactivity of the compound would be influenced by its specific functional groups, such as the imidazole ring and the fluorobenzyl moiety.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different substituents can affect these properties and, consequently, the compound's pharmacokinetic profile. For example, the introduction of fluorine or other substituents can enhance the lipophilicity of the molecule, potentially improving its ability to cross biological membranes . The specific physical and chemical properties of this compound would need to be determined experimentally to fully understand its behavior in a biological context.

Wissenschaftliche Forschungsanwendungen

Photodynamic Therapy for Cancer Treatment

A study by Pişkin, Canpolat, and Öztürk (2020) introduced new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing Schiff base. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them significant for Type II photodynamic therapy applications in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer and Enzyme Inhibition

Gul et al. (2016) synthesized benzenesulfonamides with potential as carbonic anhydrase inhibitors. The study found that certain derivatives exhibited interesting cytotoxic activities, which could be crucial for further anti-tumor activity studies. These compounds strongly inhibited both human cytosolic isoforms hCA I and II, indicating their potential for therapeutic applications in cancer treatment (Gul et al., 2016).

Antifungal Applications

Sławiński et al. (2014) reported on the synthesis of novel N-[imino-(1-oxo-(1H)-phthalazin-2-yl)methyl]-benzenesulfonamide derivatives with in vitro activity against yeast-like fungi. These compounds showed significant growth-inhibitory activity, superior or comparable to the reference drug fluconazole, especially against Candida albicans. This suggests potential applications in the development of new antifungal agents (Sławiński et al., 2014).

Antihypertensive Properties

Carini et al. (1991) discovered a series of N-(biphenylylmethyl)imidazoles as potent, orally active angiotensin II receptor antagonists. These compounds, including variants with benzenesulfonamide structures, were found to produce a potent antihypertensive effect upon oral administration. This highlights the potential of benzenesulfonamide derivatives in the development of new treatments for hypertension (Carini et al., 1991).

Wirkmechanismus

Imidazole Derivatives

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Benzene Derivatives

Benzene is a six-membered ring with alternating double bonds, and it forms the basis for many aromatic compounds. Benzene derivatives have been found in many important synthetic drug molecules .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N,N-diethyl-4-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FN3O3S2/c1-3-24(4-2)30(27,28)19-10-8-17(9-11-19)20(26)25-13-12-23-21(25)29-15-16-6-5-7-18(22)14-16/h5-11,14H,3-4,12-13,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMCJDBIAQXJARO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24FN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide](/img/structure/B2505922.png)

![N4-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methyl]-N2,N2,N4-trimethylpyrimidine-2,4-diamine](/img/structure/B2505924.png)

![2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2505927.png)

![3-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2505928.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2505936.png)

![3-methyl-7-(3-methylbutyl)-8-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2505937.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-ethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2505939.png)

![5-[1-(3,5-Dimethoxybenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2505940.png)

![(2E)-3-(2-furyl)-N-(4-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)acrylamide](/img/structure/B2505941.png)

![Ethyl 3-(4-methylphenyl)-4-oxo-5-[[2-(trifluoromethyl)benzoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2505943.png)